methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate
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Overview
Description
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base.
Trt Protection: The carboxyl group is protected by triphenylmethyl chloride in the presence of an acid catalyst.
Esterification: The protected amino acid undergoes esterification with methanol under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production often scales up the laboratory methods with optimizations:
Use of automated peptide synthesizers.
Employing large-scale reactors for protection and esterification.
Ensuring purity through advanced purification techniques like HPLC.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate typically involves a multi-step process:
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: Rarely undergoes direct oxidation or reduction due to protective groups.
Substitution Reactions: Involves nucleophilic substitution mainly for the removal of protective groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF is commonly used.
Trt Deprotection: Acidic conditions, such as TFA in dichloromethane.
Major Products
Upon deprotection, the major products are the free amino acids, crucial intermediates in peptide synthesis.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used for protecting functional groups during the synthesis of complex peptides.
Biology
Protein Studies: Essential in creating peptides that are used to study protein functions and interactions.
Medicine
Drug Development: Aids in the development of peptide-based drugs by ensuring the integrity of functional groups during synthesis.
Industry
Chemical Manufacturing: Utilized in the production of complex organic compounds.
Mechanism of Action
The mechanism primarily involves the protection and deprotection of functional groups:
Protection: The compound stabilizes sensitive amine and carboxyl groups during multi-step synthesis.
Deprotection: Specific reagents cleave the protective groups to release the active amino acid or peptide.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-{[(tert-butoxycarbonyl)amino]-3-[(tert-butyl)carbamoyl]propanoate:
Uniqueness: Fmoc and Trt groups are more stable and provide better protection during peptide synthesis.
Methyl (2S)-2-{[(benzyloxycarbonyl)amino]-3-[(benzyl)carbamoyl]propanoate:
Uniqueness: Fmoc and Trt groups are easier to remove selectively compared to benzyl and benzyloxycarbonyl groups.
In essence, methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate plays a crucial role in modern synthetic chemistry, enabling the efficient construction of complex peptides and proteins.
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c1-45-37(43)35(40-38(44)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)25-36(42)41-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,44)(H,41,42)/t35-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWWKEKFRHXRCG-DHUJRADRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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